Cas no 714975-53-8 (Methyl 4-aminopyrimidine-5-carboxylate)

Methyl 4-aminopyrimidine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-aminopyrimidine-5-carboxylate
- 5-Pyrimidinecarboxylicacid, 4-amino-, methyl ester
- 5-Pyrimidinecarboxylicacid,4-amino-,methylester(9CI)
- SGGFEYSMPKNABG-UHFFFAOYSA-N
- RP21718
- AB70459
- AB0026394
- ST24031087
- W8049
- 4-amino-pyrimidine-5-carboxylic acid methyl ester
- DTXSID90596644
- EN300-2976489
- J-522306
- SY110859
- TS-00068
- A866427
- 714975-53-8
- MFCD13195321
- CS-W005665
- AKOS015866693
- SCHEMBL3046078
- Methyl4-aminopyrimidine-5-carboxylate
-
- MDL: MFCD13195321
- インチ: 1S/C6H7N3O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3,(H2,7,8,9)
- InChIKey: SGGFEYSMPKNABG-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1=C([H])N=C([H])N=C1N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 153.05400
- どういたいしつりょう: 153.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.1
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 293.5±20.0 °C at 760 mmHg
- フラッシュポイント: 131.3±21.8 °C
- 屈折率: 1.576
- PSA: 78.10000
- LogP: 0.42660
Methyl 4-aminopyrimidine-5-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:室温貯蔵
Methyl 4-aminopyrimidine-5-carboxylate 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Methyl 4-aminopyrimidine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D553574-5g |
Methyl 4-aMinopyriMidine-5-carboxylate |
714975-53-8 | 97% | 5g |
$540 | 2024-05-24 | |
Chemenu | CM167477-5g |
Methyl 4-aminopyrimidine-5-carboxylate |
714975-53-8 | 98% | 5g |
$439 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063296-10g |
Methyl 4-aminopyrimidine-5-carboxylate |
714975-53-8 | 97% | 10g |
¥4024.00 | 2024-05-02 | |
Apollo Scientific | OR52896-1g |
Methyl 4-aminopyrimidine-5-carboxylate |
714975-53-8 | 98% | 1g |
£134.00 | 2025-02-20 | |
TRC | M328548-50mg |
Methyl 4-aminopyrimidine-5-carboxylate |
714975-53-8 | 50mg |
$75.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M43560-250mg |
Methyl 4-aminopyrimidine-5-carboxylate |
714975-53-8 | 250mg |
¥326.0 | 2021-09-04 | ||
eNovation Chemicals LLC | Y1218417-5G |
methyl 4-aminopyrimidine-5-carboxylate |
714975-53-8 | 97% | 5g |
$540 | 2024-07-21 | |
eNovation Chemicals LLC | Y1218417-10G |
methyl 4-aminopyrimidine-5-carboxylate |
714975-53-8 | 97% | 10g |
$900 | 2024-07-21 | |
eNovation Chemicals LLC | Y0981404-10g |
Methyl 4-aminopyrimidine-5-carboxylate |
714975-53-8 | 95% | 10g |
$580 | 2024-08-02 | |
Enamine | EN300-2976489-0.05g |
methyl 4-aminopyrimidine-5-carboxylate |
714975-53-8 | 95.0% | 0.05g |
$26.0 | 2025-03-19 |
Methyl 4-aminopyrimidine-5-carboxylate 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
Methyl 4-aminopyrimidine-5-carboxylateに関する追加情報
Methyl 4-aminopyrimidine-5-carboxylate (CAS No. 714975-53-8): An Overview of Its Structure, Properties, and Applications
Methyl 4-aminopyrimidine-5-carboxylate (CAS No. 714975-53-8) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and therapeutic potential. In this article, we will delve into the structure, properties, and potential applications of Methyl 4-aminopyrimidine-5-carboxylate, highlighting the latest research findings and developments in the field.
The chemical structure of Methyl 4-aminopyrimidine-5-carboxylate is characterized by a pyrimidine ring with an amino group at the 4-position and a carboxylate ester at the 5-position. The molecular formula is C7H9N3O2, and its molecular weight is approximately 167.17 g/mol. The presence of the amino and carboxylate groups imparts unique chemical properties to this compound, making it a valuable starting material for various synthetic transformations.
One of the key properties of Methyl 4-aminopyrimidine-5-carboxylate is its solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). This solubility profile facilitates its use in a wide range of chemical reactions and biological assays. Additionally, the compound exhibits good thermal stability, which is crucial for maintaining its integrity during storage and handling.
In terms of biological activity, Methyl 4-aminopyrimidine-5-carboxylate has shown promise in several areas of research. Recent studies have explored its potential as a lead compound for the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of Methyl 4-aminopyrimidine-5-carboxylate exhibited potent antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The researchers found that these derivatives were able to inhibit viral replication by interfering with key viral enzymes, suggesting their potential as antiviral agents.
Another area of interest is the use of Methyl 4-aminopyrimidine-5-carboxylate in cancer research. A study published in Cancer Research demonstrated that certain derivatives of this compound were effective in inhibiting the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The researchers noted that these derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents.
Beyond its direct biological activity, Methyl 4-aminopyrimidine-5-carboxylate serves as an important building block for the synthesis of more complex molecules with diverse biological activities. For example, it can be used as a starting material for the preparation of pyrimidine-based nucleoside analogs, which have been extensively studied for their antiviral and anticancer properties. The versatility of this compound in synthetic chemistry makes it an attractive choice for researchers seeking to develop novel therapeutic agents.
In addition to its pharmaceutical applications, Methyl 4-aminopyrimidine-5-carboxylate has also found use in other areas of chemical research. For instance, it has been employed as a ligand in coordination chemistry to form metal complexes with various transition metals. These metal complexes have shown interesting catalytic properties and have been used in asymmetric synthesis reactions to produce chiral compounds with high enantioselectivity.
The synthesis of Methyl 4-aminopyrimidine-5-carboxylate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of methyl cyanoacetate with formamide followed by cyclization to form the pyrimidine ring. Another approach involves the condensation of methyl cyanoacetate with guanidine hydrochloride under appropriate conditions. These synthetic methods provide researchers with flexible options for producing this compound on a laboratory scale or for large-scale production.
In conclusion, Methyl 4-aminopyrimidine-5-carboxylate (CAS No. 714975-53-8) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structure and properties make it a valuable starting material for the synthesis of biologically active molecules, while its direct biological activity has been demonstrated in various disease models. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in both academic and industrial settings.
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